![molecular formula C11H19Cl2O3P B14755293 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane CAS No. 631-51-6](/img/structure/B14755293.png)
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane is a complex organic compound with a unique structure that includes a dichloroethenoxy group, a prop-2-enyl group, and a phosphoryl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane typically involves multiple steps, starting with the preparation of the dichloroethenoxy group and the prop-2-enyl group. These groups are then reacted with a phosphorylating agent to form the phosphoryl intermediate. Finally, the intermediate is reacted with hexane under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxypropane
- 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxybutane
Uniqueness
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
631-51-6 |
|---|---|
Molekularformel |
C11H19Cl2O3P |
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C11H19Cl2O3P/c1-3-5-6-7-8-15-17(14,9-4-2)16-10-11(12)13/h4,10H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
ZFAUCMGGYODIDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(CC=C)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


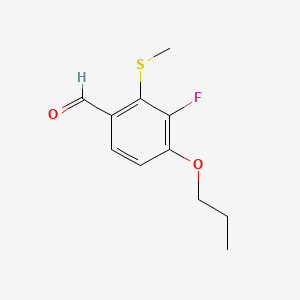

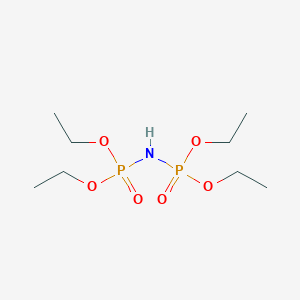
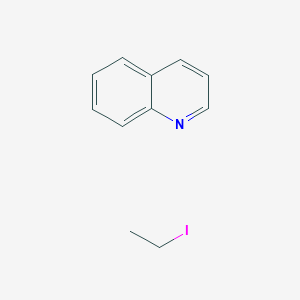
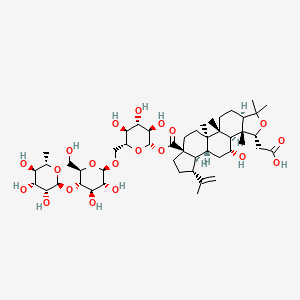
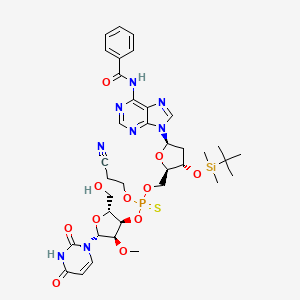

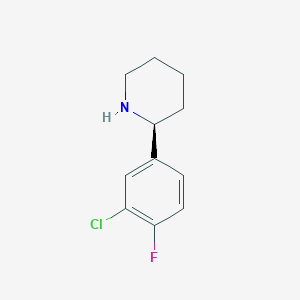
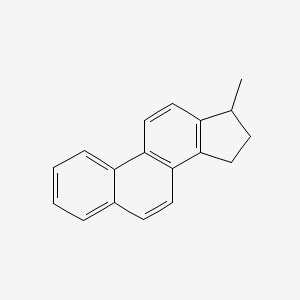

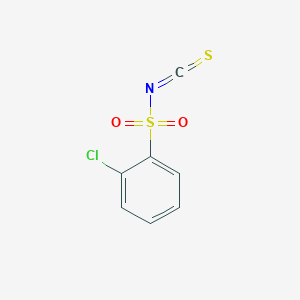
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
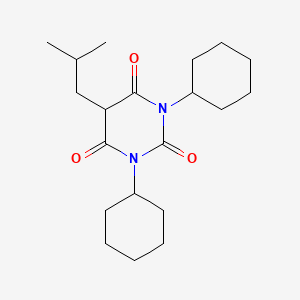
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
